molecular formula C22H18N6O3 B2740467 5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1216413-53-4

5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2740467
CAS RN: 1216413-53-4
M. Wt: 414.425
InChI Key: FOFQAZTYKQZDFE-UHFFFAOYSA-N
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Description

5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N6O3 and its molecular weight is 414.425. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel pyrazolo[1,5-a]pyrimidine and related derivatives have been extensively studied. These compounds are synthesized through reactions involving amino-pyrazole precursors, which are then reacted with various reagents to yield a diverse array of compounds. The chemical structures of these synthesized compounds are confirmed using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. These studies provide a foundational understanding of the compound's chemical properties and structural integrity (Hassan, Hafez, & Osman, 2014).

Biological Activities

Research into the biological activities of pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential in various therapeutic areas. For instance, some derivatives have been evaluated for their cytotoxic activities against cancer cell lines, offering insights into their potential use as anticancer agents. Similarly, the antimicrobial and antifungal activities of these compounds have been assessed, with some derivatives showing significant activity against a range of bacterial and fungal species. These studies highlight the compound's potential in addressing microbial resistance and treating cancer (Rai et al., 2009).

Antiproliferative Effects

Further exploration of the antiproliferative effects of phenylbipyridinylpyrazole derivatives, synthesized through reactions involving 2-chloropyridin-4-yl and pyridine-3-ylboronic acids, has been conducted. Screening against tumor cell lines has shown that some compounds exhibit broad-spectrum activity, with significant growth inhibition observed in specific leukemia cell lines. These findings suggest potential applications in developing new therapeutic agents for cancer treatment (Al-Sanea, Elkamhawy, & Zakaria, 2015).

Quantum Chemical Studies

Quantum chemical calculations have been performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives to determine their molecular properties. These studies involve DFT/B3LYP methods to calculate various chemical features such as HOMO-LUMO energy gap, chemical hardness, and dipole moment. The results from these quantum studies are crucial for understanding the electronic properties and reactivity of the compound, which can inform further pharmaceutical applications (Saracoglu, Kokbudak, & Kandemirli, 2019).

Mechanism of Action

Mode of Action

This interaction could potentially alter the conformation or activity of the target, leading to downstream effects .

Biochemical Pathways

Given its potential antipromastigote activity , it may be involved in pathways related to cell growth and proliferation

Result of Action

The compound has shown potent in vitro antipromastigote activity . This suggests that it may have potential as a therapeutic agent against diseases caused by promastigotes.

properties

IUPAC Name

5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-14-7-9-15(10-8-14)28-21-17(11-24-28)22(29)27(13-23-21)12-19-25-20(26-31-19)16-5-3-4-6-18(16)30-2/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQAZTYKQZDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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